molecular formula C5H14Cl2N2 B592375 trans-Cyclopentane-1,3-diamine dihydrochloride CAS No. 1799439-22-7

trans-Cyclopentane-1,3-diamine dihydrochloride

Cat. No.: B592375
CAS No.: 1799439-22-7
M. Wt: 173.081
InChI Key: UQEZIVFRVHUPSU-ALUAXPQUSA-N
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Description

trans-Cyclopentane-1,3-diamine dihydrochloride: is a chemical compound with the molecular formula C5H14Cl2N2 and a molecular weight of 173.08 . This compound is a derivative of cyclopentane, featuring two amine groups at the 1 and 3 positions in a trans configuration, and is commonly used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Cyclopentane-1,3-diamine involves multiple steps. One green route starts with the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by isomerization to cyclopentane-1,3-dione using a ruthenium Shvo catalyst. The cyclopentane-1,3-dione is then converted to cyclopentane-1,3-dioxime, which undergoes mild oxime hydrogenation over rhodium on carbon to yield the desired trans-Cyclopentane-1,3-diamine .

Industrial Production Methods: Industrial production methods for trans-Cyclopentane-1,3-diamine dihydrochloride typically involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions: trans-Cyclopentane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it to secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or isocyanates are used for forming amides and ureas, respectively.

Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, amides, and ureas, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of trans-Cyclopentane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. These interactions can lead to inhibition or activation of enzymatic functions, depending on the specific target and context .

Biological Activity

trans-Cyclopentane-1,3-diamine dihydrochloride is a cyclic diamine compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C5_5H14_{14}Cl2_2N2_2
  • Molecular Weight : 173.08 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating enzymatic functions. This interaction profile suggests potential roles in:

  • Enzyme Inhibition : Particularly as a scaffold for designing inhibitors.
  • Receptor Modulation : Its structure allows it to act on multiple receptor types.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Antitumor Activity : Some studies have shown that derivatives of this compound can inhibit tumor cell growth.
  • Pharmacological Applications : It has been explored as a potential inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study demonstrated that trans-Cyclopentane-1,3-diamine derivatives exhibited significant cytotoxic effects against various cancer cell lines, outperforming traditional chemotherapeutics like cisplatin .
  • Enzyme Interaction Studies :
    • Research revealed that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could influence the pharmacokinetics of co-administered drugs .
  • Drug Development Applications :
    • The compound has been utilized as a building block in the synthesis of chiral ligands and receptors for drug development, showcasing its versatility in medicinal chemistry .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits growth in cancer cell lines
Enzyme InhibitionInteracts with cytochrome P450 enzymes
Receptor ModulationPotential modulator for neurotransmitter receptors
Drug DeliveryCapable of crossing cell membranes

Synthesis and Applications

This compound is synthesized through various methods emphasizing the importance of stereochemistry. It serves as a critical intermediate in the production of biologically active compounds and chiral ligands used in pharmaceuticals.

Properties

IUPAC Name

(1R,3R)-cyclopentane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-4-1-2-5(7)3-4;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEZIVFRVHUPSU-ALUAXPQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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